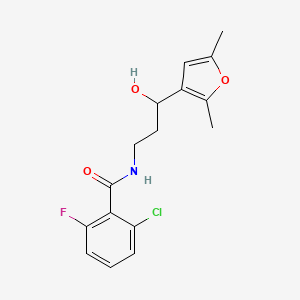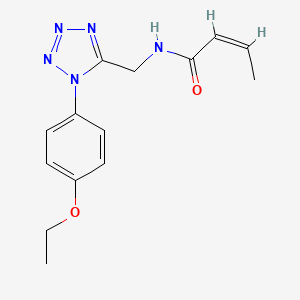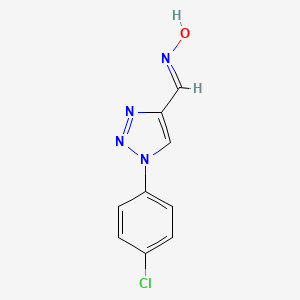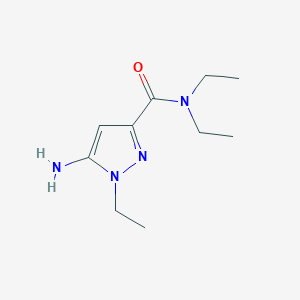
2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-6-fluorobenzamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a multi-step process and has been found to have promising effects on various biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Research on amino acid ester derivatives containing 5-fluorouracil and their synthesis demonstrates interest in modifying fluorouracil to enhance its antitumor properties. One study found that certain derivatives showed more inhibitory effects against liver cancer than fluorouracil itself, highlighting the ongoing search for more effective cancer treatments (Xiong et al., 2009).
Novel Synthetic Pathways
The development of new synthetic pathways for producing biofuels and intermediates for polymers from biomass-derived materials, such as 5-(chloromethyl)furfural (CMF), is a critical area of research. One study shows the efficient reduction of CMF to 2,5-dimethylfuran (DMF), a promising biofuel and intermediate for terephthalate polymers, under mild conditions (Dutta & Mascal, 2014).
Fluorine Chemistry in Drug Synthesis
The chemistry of fluorine-containing compounds, such as benzamide analogues, is crucial for developing imaging agents for solid tumors. Studies on fluorine-18-labeled benzamide analogues for PET imaging of sigma2 receptor status in tumors demonstrate the role of fluorine in creating diagnostic tools for cancer (Tu et al., 2007).
Propiedades
IUPAC Name |
2-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO3/c1-9-8-11(10(2)22-9)14(20)6-7-19-16(21)15-12(17)4-3-5-13(15)18/h3-5,8,14,20H,6-7H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLZGDBLYNSVBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=C(C=CC=C2Cl)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2403653.png)
![1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea](/img/structure/B2403655.png)

![2-Chloro-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]acetamide](/img/structure/B2403657.png)





![N-[(1-Hydroxycyclohexyl)methyl]-N-(pyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2403665.png)

![N-(4-butylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403671.png)
![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)
